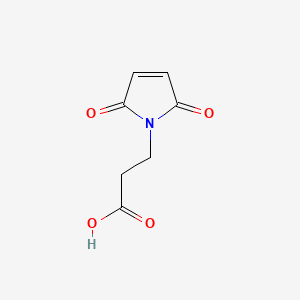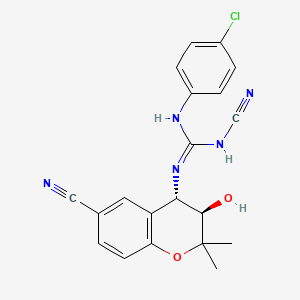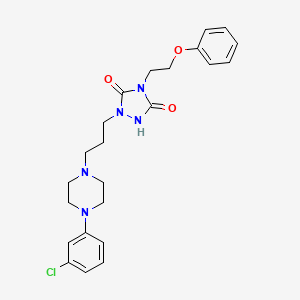![molecular formula C22H21F3N4O4 B1667222 2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B1667222.png)
2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-
Overview
Description
BMS-566394 is a potent inhibitor of tumor necrosis factor-α (TNF-α) converting enzyme (TACE). This compound helps reduce the production of TNF-α, thereby alleviating inflammation and immune-mediated diseases. It is primarily used in the study of inflammatory and autoimmune diseases .
Mechanism of Action
Target of Action
The primary target of BMS-566394 is the TNF-α converting enzyme (TACE) . TACE, also known as ADAM17, is a membrane-bound enzyme that plays a crucial role in the regulation of various physiological and pathological processes, including inflammation, immunity, and cancer.
Mode of Action
BMS-566394 acts as a potent and highly selective inhibitor of TACE . By inhibiting TACE, BMS-566394 can effectively regulate the activities of this enzyme, thereby influencing the processes it controls.
Pharmacokinetics
Studies have shown that bms-566394 exists in two forms: anhydrate and dihydrate . The anhydrate form of BMS-566394 was found to be readily transformed into the more stable dihydrate form in aqueous suspension . The kinetic solubility and intrinsic dissolution rate of the anhydrate were approximately fourfold that of the dihydrate . These findings suggest that the bioavailability of BMS-566394 may be influenced by its physical form and the presence of water.
Action Environment
The action, efficacy, and stability of BMS-566394 can be influenced by various environmental factors. For instance, the transformation of BMS-566394 from anhydrate to dihydrate form is affected by the presence of water . Moreover, the addition of cellulose ether polymers (HPC, HPMC, MC) was found to inhibit this transformation in aqueous suspensions , suggesting that the presence of certain additives can also influence the stability of BMS-566394.
Biochemical Analysis
Biochemical Properties
BMS-566394 interacts with the TNF-α converting enzyme, a key enzyme involved in the inflammatory response. By inhibiting this enzyme, BMS-566394 reduces the production of TNF-α, a cytokine involved in systemic inflammation . The nature of these interactions involves the binding of BMS-566394 to the active site of the enzyme, preventing it from catalyzing the conversion of pro-TNF-α to its active form .
Cellular Effects
BMS-566394 has significant effects on various types of cells and cellular processes. By reducing the production of TNF-α, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the reduction of TNF-α can lead to decreased activation of the NF-κB pathway, a key signaling pathway involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of BMS-566394 involves its binding to the active site of the TNF-α converting enzyme, thereby inhibiting the enzyme’s activity . This prevents the conversion of pro-TNF-α to its active form, leading to a reduction in the levels of TNF-α. This can result in changes in gene expression related to inflammation and immune response .
Temporal Effects in Laboratory Settings
Current studies suggest that BMS-566394 has a stable effect on the inhibition of the TNF-α converting enzyme
Metabolic Pathways
BMS-566394 is involved in the metabolic pathway related to the production of TNF-α It interacts with the TNF-α converting enzyme, a key enzyme in this pathway
Transport and Distribution
It is known that BMS-566394 can effectively reach the active site of the TNF-α converting enzyme , but the specific transporters or binding proteins involved in this process are not yet identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-566394 involves several steps, including the preparation of intermediates and their subsequent reactions. One method involves the use of methanol and methylene chloride as solvents, with the solvent removed under vacuum at 40°C using a rotary evaporator .
Industrial Production Methods
For industrial production, BMS-566394 is typically synthesized in bulk quantities. The process involves the preparation of the anhydrate form, which is then transformed into the more stable dihydrate form in aqueous suspension. The addition of cellulose ether polymers (such as hydroxypropyl cellulose, hydroxypropyl methylcellulose, and methylcellulose) inhibits the transformation from anhydrate to dihydrate .
Chemical Reactions Analysis
Types of Reactions
BMS-566394 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of BMS-566394 include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome. For example, the transformation from anhydrate to dihydrate form is monitored using differential scanning calorimetry, powder X-ray diffraction, and polarized light microscopy .
Major Products Formed
The major products formed from the reactions of BMS-566394 include its anhydrate and dihydrate forms. The anhydrate form is more soluble and has a higher intrinsic dissolution rate compared to the dihydrate form .
Scientific Research Applications
BMS-566394 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to BMS-566394 include:
TAPI-1: Another TACE inhibitor used in the study of inflammatory diseases.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor with activity against TACE.
Doxycycline: An antibiotic with inhibitory effects on TACE.
Uniqueness of BMS-566394
BMS-566394 is unique due to its high potency and selectivity as a TACE inhibitor. It has been shown to effectively reduce the production of TNF-α, making it a valuable tool in the study of inflammatory and autoimmune diseases .
Properties
IUPAC Name |
(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYYPZKXKGBLD-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


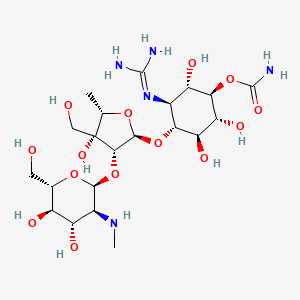
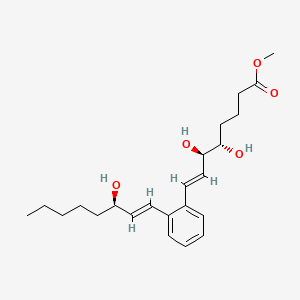

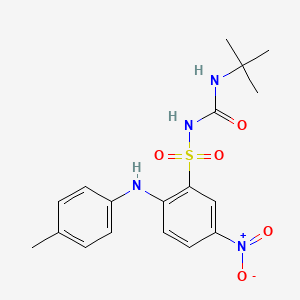
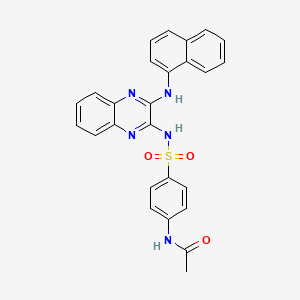
![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)


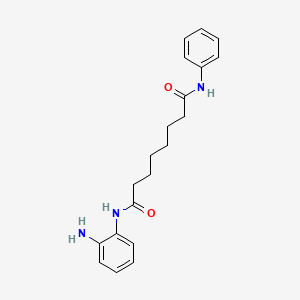
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
